molecular formula C14H17N3 B2659021 2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole CAS No. 2380184-56-3

2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole

Cat. No. B2659021
CAS RN: 2380184-56-3
M. Wt: 227.311
InChI Key: MZTBFRACHXJSOD-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Azabicyclo[2.2.1]heptane . The 2-Azabicyclo[2.2.1]heptane structure is a bicyclic compound (a molecule with two rings) that includes a nitrogen atom .


Synthesis Analysis

One method to synthesize related compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes, involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[2.2.1]heptane, a related compound, has been described . It is a bicyclic structure with a nitrogen atom .


Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 2-Azabicyclo[2.2.1]heptane have been described . It has an empirical formula of C6H11N and a molecular weight of 97.16 .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally important to handle laboratory chemicals with care. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-13-12(3-1)15-14(16-13)9-17-8-10-5-6-11(17)7-10/h1-4,10-11H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTBFRACHXJSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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